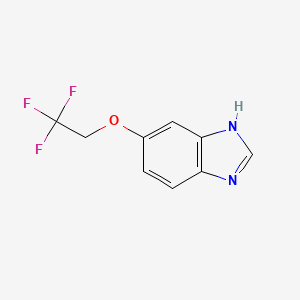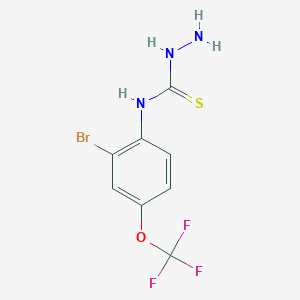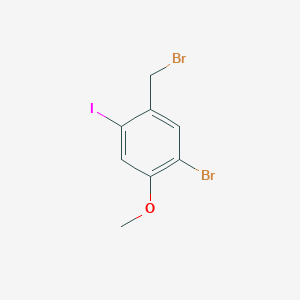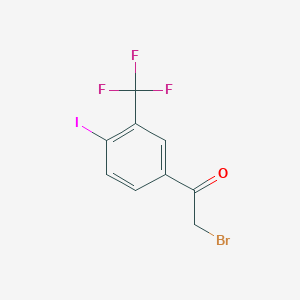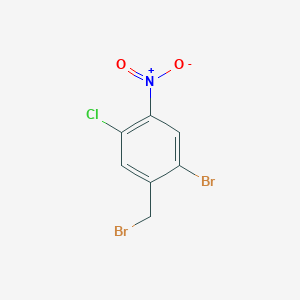
2-Bromo-5-chloro-4-nitrobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-4-nitrobenzyl bromide is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and chlorination. The nitration step introduces the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-4-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-4-nitrobenzyl bromide has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-nitrobenzyl bromide: Similar in structure but with a hydroxyl group instead of a chlorine atom.
2-Bromo-4-nitrobenzyl bromide: Lacks the chlorine atom present in 2-Bromo-5-chloro-4-nitrobenzyl bromide.
2-Chloro-5-nitrobenzyl bromide: Contains a chlorine atom but lacks the bromine atom
Uniqueness
This compound is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination makes it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C7H4Br2ClNO2 |
|---|---|
Peso molecular |
329.37 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 |
Clave InChI |
JNFKGIGDWZCINH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


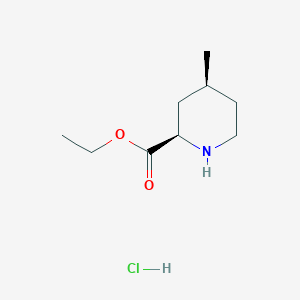
![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
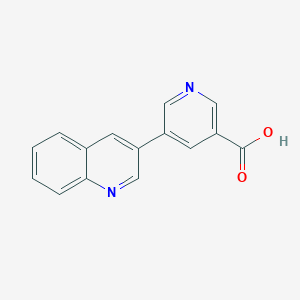
![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
